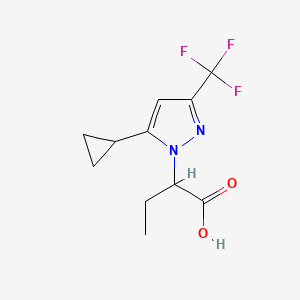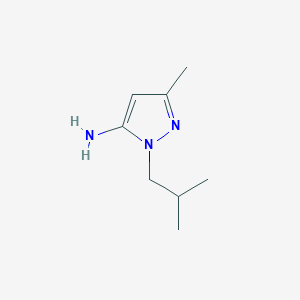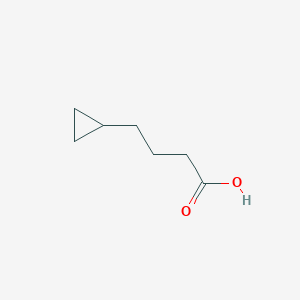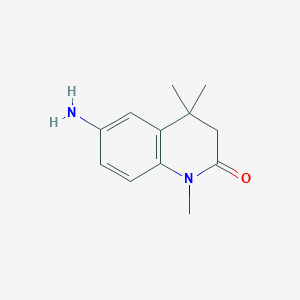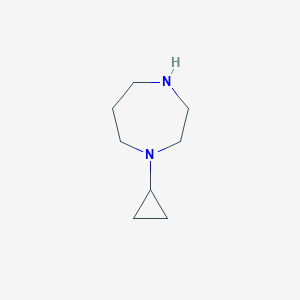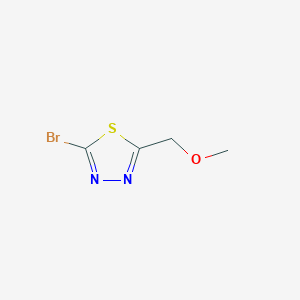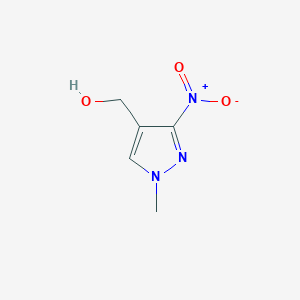
(1-Metil-3-nitro-1H-pirazo-4-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by a methyl group at the first position, a nitro group at the third position, and a hydroxymethyl group at the fourth position on the pyrazole ring
Aplicaciones Científicas De Investigación
(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s derivatives have potential as enzyme inhibitors or receptor modulators, making it valuable in biochemical research.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Análisis Bioquímico
Biochemical Properties
(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol binds to specific sites on enzymes, leading to conformational changes that either enhance or inhibit the enzyme’s function . This binding can also result in the modulation of gene expression, particularly genes involved in metabolic pathways and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress . At high doses, (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol can cause toxic or adverse effects, including liver damage and disruption of normal cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures (around 100°C) for an extended period (16 hours) to ensure complete nitration . The resulting product is then isolated by precipitation in ice water and purified through crystallization from acetone.
Industrial Production Methods: Industrial production methods for (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve additional steps such as recrystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: (1-Methyl-3-nitro-1H-pyrazol-4-yl)carboxylic acid.
Reduction: (1-Methyl-3-amino-1H-pyrazol-4-yl)methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol and its derivatives depends on their specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The exact pathways involved vary based on the biological system and the specific derivative used.
Comparación Con Compuestos Similares
3-Methyl-4-nitro-1H-pyrazole: Similar structure but lacks the hydroxymethyl group.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
3-Amino-1-methyl-4-nitro-1H-pyrazole: The nitro group is reduced to an amino group.
Uniqueness: (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydroxymethyl group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.
Propiedades
IUPAC Name |
(1-methyl-3-nitropyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2,9H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCXNPSBOVMFKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
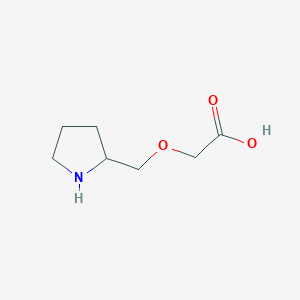
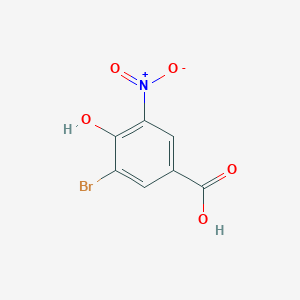
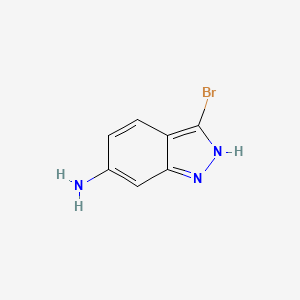
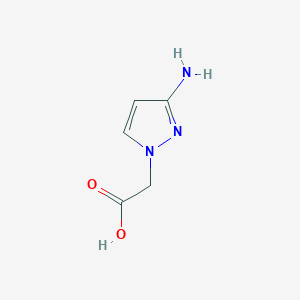
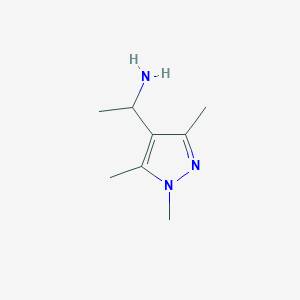
![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)
